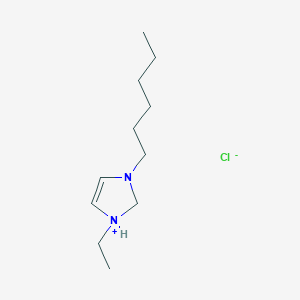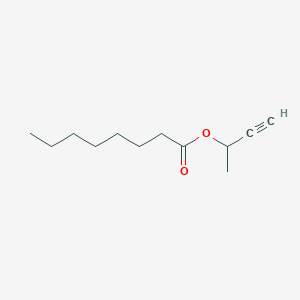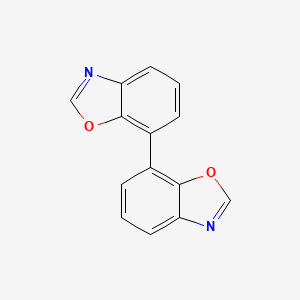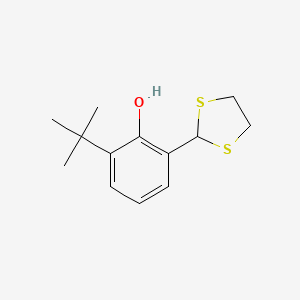
2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol is an organic compound characterized by the presence of a tert-butyl group and a dithiolan ring attached to a phenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol typically involves the reaction of 2-tert-butylphenol with a suitable dithiolane precursor. One common method involves the use of 1,3-bis-tert-butyl thioethers, which react with bromine under mild conditions to form the dithiolan ring . The reaction proceeds via a sulfonium-mediated ring-closure mechanism, completing within minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolan ring, forming thiols.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Esters or ethers, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes.
Medicine: Investigated for its potential antioxidant properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol involves its interaction with molecular targets through its phenolic hydroxyl group and the dithiolan ring. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, the dithiolan ring can undergo thiol-disulfide exchange reactions, which are important in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-tert-Butyl-6-(1,3-dithiolan-2-yl)phenol is unique due to the presence of the dithiolan ring, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other tert-butylphenols that lack this structural feature.
Propiedades
Número CAS |
501411-51-4 |
|---|---|
Fórmula molecular |
C13H18OS2 |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
2-tert-butyl-6-(1,3-dithiolan-2-yl)phenol |
InChI |
InChI=1S/C13H18OS2/c1-13(2,3)10-6-4-5-9(11(10)14)12-15-7-8-16-12/h4-6,12,14H,7-8H2,1-3H3 |
Clave InChI |
HJPJGVFALAMMCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1O)C2SCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


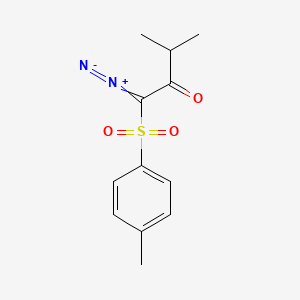
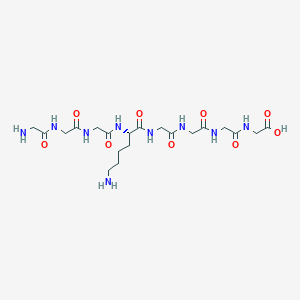
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)


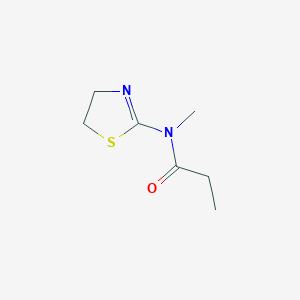

![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)

